(E)-gamma-Bisabolene (E)-gamma-Bisabolene (e)-gamma-Bisabolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, (e)-gamma-bisabolene is considered to be an isoprenoid lipid molecule (e)-gamma-Bisabolene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-gamma-bisabolene is primarily located in the membrane (predicted from logP) and cytoplasm (e)-gamma-Bisabolene is a balsam, citrus, and myrrh tasting compound that can be found in a number of food items such as german camomile, peppermint, anise, and cardamom. This makes (e)-gamma-bisabolene a potential biomarker for the consumption of these food products.
(E)-gamma-bisabolene is a gamma-bisabolene.
Brand Name: Vulcanchem
CAS No.: 53585-13-0
VCID: VC1804146
InChI: InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14-
SMILES: CC1=CCC(=C(C)CCC=C(C)C)CC1
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(E)-gamma-Bisabolene

CAS No.: 53585-13-0

Cat. No.: VC1804146

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-gamma-Bisabolene - 53585-13-0

Specification

CAS No. 53585-13-0
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene
Standard InChI InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14-
Standard InChI Key XBGUIVFBMBVUEG-PFONDFGASA-N
Isomeric SMILES CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1
SMILES CC1=CCC(=C(C)CCC=C(C)C)CC1
Canonical SMILES CC1=CCC(=C(C)CCC=C(C)C)CC1

Introduction

Chemical Structure and Properties

(E)-gamma-Bisabolene possesses a distinctive molecular structure that contributes to its unique chemical properties and biological activities. The compound's structural characteristics can be summarized as follows:

Structural Characteristics

(E)-gamma-Bisabolene features a bicyclic structure that includes a cyclohexane ring fused with a cyclohexene ring. It contains three methyl groups and two conjugated double bonds, with the "E" designation specifically indicating the trans configuration of one of these double bonds . This specific stereochemistry plays a crucial role in determining the compound's biological activities and interactions with cellular targets.

Physical and Chemical Properties

The physical and chemical properties of (E)-gamma-Bisabolene are summarized in the following table:

PropertyValueSource
CAS Number53585-13-0
IUPAC Name(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Physical DescriptionColorless slightly viscous oil with pleasant, warm sweet-spicy-balsamic aroma
Density0.850-0.858 g/cm³ or 0.867±0.06 g/cm³ (predicted)
Boiling Point280.8±20.0 °C (predicted)
SolubilityInsoluble in water; soluble in oils; insoluble in ethanol
Topological Polar Surface Area0.00 Ų
XlogP4.70
AlogP5.18
H-Bond Acceptor0
H-Bond Donor0
Rotatable Bonds3

The compound's physical properties, particularly its lipophilic nature as indicated by its solubility profile and partition coefficients, influence its interactions with biological systems and its potential applications in various fields .

Biosynthesis and Production

Natural Biosynthesis

(E)-gamma-Bisabolene is biosynthesized in plants through the isoprenoid pathway. The primary reaction involves the enzyme (E)-gamma-bisabolene synthase, which catalyzes the conversion of farnesyl diphosphate into (E)-gamma-bisabolene through a series of elimination and rearrangement steps . The reaction can be summarized as:

(2E,6E)-farnesyl diphosphate → (E)-gamma-bisabolene + diphosphate

This enzyme operates as a diphosphate lyase, indicating its role in breaking down diphosphate bonds during the synthesis process. The specific stereochemistry of the resulting (E)-gamma-bisabolene is determined by the enzyme's active site structure, which controls the orientation of the substrate during the reaction .

Biological Activities

(E)-gamma-Bisabolene exhibits diverse biological activities that make it a compound of significant interest in various fields, particularly in medicinal chemistry and pharmaceutical research.

Anticancer Properties

Perhaps the most extensively studied biological activity of (E)-gamma-Bisabolene is its anticancer potential. Research has demonstrated that this compound can:

  • Induce apoptosis (programmed cell death) in human neuroblastoma cells by activating caspases 3, 8, and 9, which are crucial enzymes in the apoptotic pathway.

  • Demonstrate anti-proliferative effects against various cancer types, including oral cancer and glioblastoma.

  • Modulate mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in treated cancer cells, contributing to its cytotoxic effects.

These mechanisms suggest that (E)-gamma-Bisabolene may act through multiple pathways to exert its anticancer effects, making it a promising candidate for further development in cancer therapeutics.

Other Biological Activities

While the anticancer properties of (E)-gamma-Bisabolene have been the primary focus of research, the compound likely possesses other biological activities typical of sesquiterpenes, though specific details were limited in the search results . As a member of the terpene family, it may share some of the biological properties commonly associated with this class of compounds, such as antimicrobial, anti-inflammatory, or antioxidant activities, though further research is needed to confirm these potential effects .

Research on Anticancer Properties

The anticancer properties of (E)-gamma-Bisabolene have been the subject of several research studies, with promising results across different cancer cell lines.

Mechanisms of Anticancer Activity

Research has revealed several mechanisms through which (E)-gamma-Bisabolene exerts its anticancer effects:

  • Activation of Apoptotic Pathways: (E)-gamma-Bisabolene has been shown to activate caspases 3, 8, and 9 in human neuroblastoma cells, triggering the apoptotic cascade that leads to programmed cell death. This suggests that the compound can engage both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

  • Mitochondrial Effects: The compound can modulate mitochondrial membrane potential in cancer cells, which is a critical step in the intrinsic apoptotic pathway.

  • Oxidative Stress Induction: (E)-gamma-Bisabolene has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress that can damage cellular components and trigger cell death pathways.

  • Anti-proliferative Effects: Studies have demonstrated that (E)-gamma-Bisabolene can inhibit the proliferation of various cancer cell types, including oral cancer cells and glioblastoma.

Cancer Types Studied

Research on (E)-gamma-Bisabolene's anticancer effects has encompassed several types of cancer, including:

  • Neuroblastoma: Studies have shown significant apoptotic effects in human neuroblastoma cell lines.

  • Oral cancer: Anti-proliferative effects have been documented against oral cancer cells.

  • Glioblastoma: (E)-gamma-Bisabolene has demonstrated inhibitory effects on glioblastoma cells.

These findings suggest that (E)-gamma-Bisabolene may have broad-spectrum anticancer activity, though more research is needed to fully characterize its effects across different cancer types and to elucidate the molecular mechanisms in greater detail.

Comparison with Related Compounds

(E)-gamma-Bisabolene belongs to a family of structurally similar compounds, but it possesses unique features that distinguish it from its relatives. Understanding these relationships helps contextualize its properties and applications.

Structural Relatives

Several compounds share structural similarities with (E)-gamma-Bisabolene, including:

Compound NameStructure TypeUnique FeaturesDistinguishing Properties
Z-gamma-BisaboleneSesquiterpeneDifferent stereochemistry at one double bondCis configuration instead of trans
Alpha-BisabololMonoterpeneContains an alcohol functional groupKnown for anti-inflammatory properties
Beta-CaryophylleneSesquiterpeneDifferent ring structureExhibits anti-inflammatory properties
FarnesolSesquiterpeneLinear structure with alcohol groupKnown for antimicrobial activity
(E)-beta-FarneseneSesquiterpeneLinear structureListed as a downstream product of (E)-gamma-Bisabolene

(E)-gamma-Bisabolene stands out due to its specific stereochemistry and potent biological activities, particularly in cancer treatment, distinguishing it from other similar compounds .

Biosynthetic Relationships

In biosynthetic pathways, (E)-gamma-Bisabolene is produced from farnesyl diphosphate through the action of specific enzymes . It can also serve as a precursor for other natural products, potentially including (E)-beta-farnesene, which is listed as a downstream product in one of the search results . These biosynthetic relationships highlight the compound's position within the larger network of terpene metabolism in plants and other organisms.

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